5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one
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Overview
Description
I-BET469 is a Bromodomain and Extraterminal Inhibitor with a Low Predicted Human Dose.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored various synthesis methods for compounds similar to 5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one. For example, reactions of 5-amino-1,3-dialkyl-1,3-dihydrobenzimidazol-2-ones with certain compounds led to the formation of related benzimidazole derivatives (Smolyar et al., 2011).
Chemical Reactions and Interaction : The compound has been part of studies investigating its reactions with other chemicals. For instance, research on related morpholine derivatives has shed light on their interaction with hydrazine hydrate, leading to the formation of various reaction products (Chumachenko et al., 2014).
Potential Applications in Pharmacology and Drug Design
Antitumor Agents : Certain benzimidazole derivatives, closely related to the compound , have been explored for their potential as antitumor agents. For instance, derivatives synthesized for antitumor screening showed promising results compared to reference drugs (Matiichuk et al., 2020).
Antiglycation Activities : Compounds with a benzimidazole base have demonstrated potential antiglycation activities, which is significant in the treatment of chronic diseases like diabetes (Zhukovskaya et al., 2019).
Glucosidase Inhibitors and Antioxidant Activity : Benzimidazole derivatives have been synthesized and evaluated for their role as glucosidase inhibitors, which are relevant in managing diabetes, and for their antioxidant properties (Özil et al., 2018).
Anti-inflammatory Activity : New benzimidazole derivatives have been synthesized and tested for their anti-inflammatory activity, showing significant results in models like carrageenan-induced rat paw edema (Rathore et al., 2017).
properties
CAS RN |
2003197-53-1 |
---|---|
Product Name |
5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one |
Molecular Formula |
C23H30N4O4 |
Molecular Weight |
426.517 |
IUPAC Name |
5-(1-(1,3-dimethoxypropan-2-yl)-5-morpholino-1H-benzo[d]imidazol-2-yl)-1,3-dimethylpyridin-2(1H)-one |
InChI |
InChI=1S/C23H30N4O4/c1-16-11-17(13-25(2)23(16)28)22-24-20-12-18(26-7-9-31-10-8-26)5-6-21(20)27(22)19(14-29-3)15-30-4/h5-6,11-13,19H,7-10,14-15H2,1-4H3 |
InChI Key |
DDSHVVXWYKDTTQ-UHFFFAOYSA-N |
SMILES |
COCC(COC)N1C(C(C=C2C)=CN(C)C2=O)=NC3=CC(N4CCOCC4)=CC=C31 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
I-BET469; I-BET469; I-BET469; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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